molecular formula C12H18N2O B1388866 (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol CAS No. 914349-21-6

(1-Pyridin-2-ylmethylpiperidin-4-YL)methanol

Cat. No.: B1388866
CAS No.: 914349-21-6
M. Wt: 206.28 g/mol
InChI Key: BHICTEOWOQBSSN-UHFFFAOYSA-N
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Description

(1-Pyridin-2-ylmethylpiperidin-4-YL)methanol is a chemical compound with the molecular formula C12H18N2O It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method is the reductive amination of pyridine-2-carbaldehyde with 4-piperidinemethanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted piperidine and pyridine derivatives.

Scientific Research Applications

(1-Pyridin-2-ylmethylpiperidin-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine that serves as a building block for many pharmaceuticals.

    Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring, widely used in organic synthesis.

Uniqueness: (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol is unique due to its combined structure of piperidine and pyridine, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.

Properties

IUPAC Name

[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-11-4-7-14(8-5-11)9-12-3-1-2-6-13-12/h1-3,6,11,15H,4-5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHICTEOWOQBSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661689
Record name {1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-21-6
Record name {1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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